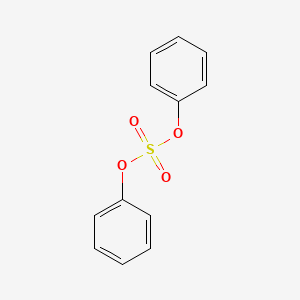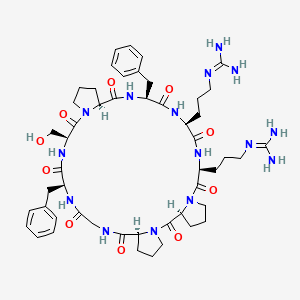
Cyclobradykinin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobradykinin is a cyclic peptide derived from bradykinin, a potent vasoactive peptide involved in various physiological processes such as vasodilation, inflammation, and pain mediation. Bradykinin is a member of the kallikrein-kinin system, which plays a crucial role in regulating blood pressure, vascular permeability, and inflammatory responses .
准备方法
Synthetic Routes and Reaction Conditions: Cyclobradykinin can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Chain Elongation: Subsequent amino acids are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).
Cleavage and Purification: The cyclized peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards.
化学反应分析
Types of Reactions: Cyclobradykinin undergoes various chemical reactions, including:
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine and cysteine, using reagents like hydrogen peroxide or performic acid.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships, using techniques like site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Site-directed mutagenesis reagents, such as oligonucleotide primers and DNA polymerase.
Major Products Formed:
Oxidation: Oxidized peptide variants with modified amino acid residues.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Peptide analogs with substituted amino acid residues.
科学研究应用
Cyclobradykinin has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis, cyclization, and structure-activity relationships.
Biology: Investigated for its role in modulating inflammatory responses, pain pathways, and vascular functions.
Medicine: Explored as a potential therapeutic agent for conditions such as hypertension, chronic pain, and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs, diagnostic tools, and research reagents.
作用机制
Cyclobradykinin exerts its effects by binding to bradykinin receptors, specifically the B1 and B2 receptors, which are G protein-coupled receptors. Upon binding, this compound activates intracellular signaling pathways involving phospholipase C, inositol trisphosphate, and diacylglycerol, leading to the release of calcium ions and activation of protein kinase C. These signaling events result in vasodilation, increased vascular permeability, and modulation of inflammatory responses .
相似化合物的比较
Cyclobradykinin is compared with other cyclic peptides and bradykinin analogs, such as:
Bradykinin: A linear peptide with similar vasoactive properties but shorter duration of action.
Des-Arg9-bradykinin: A bradykinin analog with selective affinity for the B1 receptor, used to study receptor-specific effects.
Icatibant: A synthetic bradykinin B2 receptor antagonist used in the treatment of hereditary angioedema.
Uniqueness: this compound’s cyclic structure confers increased stability and resistance to enzymatic degradation compared to linear bradykinin, making it a valuable tool for studying bradykinin-mediated pathways and developing therapeutic agents.
属性
CAS 编号 |
3522-46-1 |
|---|---|
分子式 |
C50H71N15O10 |
分子量 |
1042.2 g/mol |
IUPAC 名称 |
2-[3-[(3S,9S,12S,15S,18S,24S,27S,33S)-15,27-dibenzyl-9-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-2,8,11,14,17,23,26,29,32-nonaoxo-1,7,10,13,16,22,25,28,31-nonazatetracyclo[31.3.0.03,7.018,22]hexatriacontan-12-yl]propyl]guanidine |
InChI |
InChI=1S/C50H71N15O10/c51-49(52)55-21-7-16-32-41(68)60-33(17-8-22-56-50(53)54)46(73)65-25-11-20-39(65)48(75)64-24-9-18-37(64)44(71)57-28-40(67)58-34(26-30-12-3-1-4-13-30)42(69)62-36(29-66)47(74)63-23-10-19-38(63)45(72)61-35(43(70)59-32)27-31-14-5-2-6-15-31/h1-6,12-15,32-39,66H,7-11,16-29H2,(H,57,71)(H,58,67)(H,59,70)(H,60,68)(H,61,72)(H,62,69)(H4,51,52,55)(H4,53,54,56)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI 键 |
CGUPGUWFSNGALM-FDISYFBBSA-N |
手性 SMILES |
C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N2C1)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6 |
规范 SMILES |
C1CC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N2C1)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B14137845.png)
![4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B14137846.png)
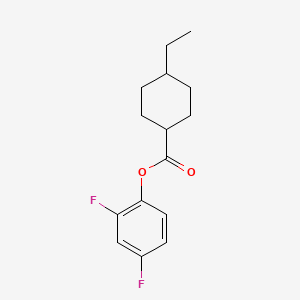
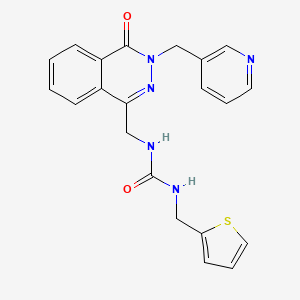
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14137852.png)
![1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14137858.png)
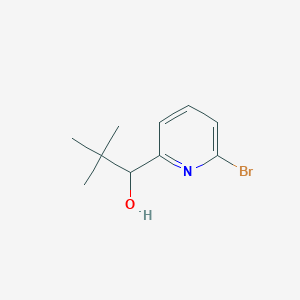

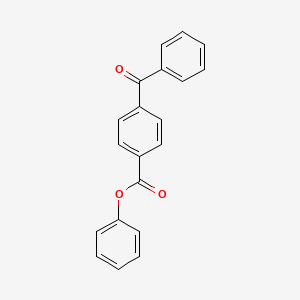
![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)

